5-[4-(Methylsulfanyl)phenyl]pentanoic acid
CAS No.: 817166-89-5
Cat. No.: VC16817662
Molecular Formula: C12H16O2S
Molecular Weight: 224.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 817166-89-5 |
|---|---|
| Molecular Formula | C12H16O2S |
| Molecular Weight | 224.32 g/mol |
| IUPAC Name | 5-(4-methylsulfanylphenyl)pentanoic acid |
| Standard InChI | InChI=1S/C12H16O2S/c1-15-11-8-6-10(7-9-11)4-2-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14) |
| Standard InChI Key | KQORHZLBZAIDMH-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=C(C=C1)CCCCC(=O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
5-[4-(Methylsulfanyl)phenyl]pentanoic acid features a pentanoic acid backbone substituted at the fifth carbon with a 4-(methylsulfanyl)phenyl group. The molecular formula is C₁₂H₁₆O₂S, with a molecular weight of 224.32 g/mol. The IUPAC name, 5-(4-methylsulfanylphenyl)pentanoic acid, reflects this arrangement, while its SMILES notation (CSC1=CC=C(C=C1)CCCCC(=O)O) delineates the connectivity of atoms.
The phenyl ring’s para-position hosts a methylsulfanyl (-SMe) group, which introduces electron-rich sulfur atoms into the structure. This moiety likely enhances the compound’s reactivity in electrophilic substitutions and influences its interactions with biological targets. The carboxylic acid terminus contributes to hydrogen-bonding capabilities, impacting solubility and crystallinity.
Spectroscopic and Computational Insights
While experimental spectroscopic data (e.g., NMR, IR) for this specific compound is limited in the provided sources, analogous compounds exhibit characteristic peaks. For instance, the carboxylic acid proton typically resonates near δ 12 ppm in ¹H NMR, while the methylsulfanyl group’s protons appear as a singlet around δ 2.5 ppm. Density functional theory (DFT) calculations on related sulfanyl-containing compounds suggest high stability, with bandgaps exceeding 3 eV, indicating potential utility in photonic applications .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 5-[4-(Methylsulfanyl)phenyl]pentanoic acid commonly employs Friedel-Crafts acylation or alkylation strategies. One plausible method involves reacting 4-(methylsulfanyl)benzene derivatives with pentanoic acid precursors in the presence of Lewis acids like aluminum chloride. For example:
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Step 1: Friedel-Crafts alkylation of 4-(methylsulfanyl)benzene with γ-bromovaleric acid.
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Step 2: Hydrolysis of the intermediate ester to yield the carboxylic acid.
Alternative approaches may utilize Grignard reagents or cross-coupling reactions to install the sulfanylphenyl moiety. Industrial-scale production prioritizes catalytic methods to minimize waste and improve yields, though specific protocols remain proprietary.
Purification and Characterization
Post-synthesis purification typically involves recrystallization from methanol or ethanol, yielding needle-shaped crystals. Chromatographic techniques (e.g., column chromatography) further isolate the product. Characterization relies on:
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¹H/¹³C NMR: Confirms proton environments and carbon骨架.
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Mass Spectrometry (MS): Validates molecular weight via [M+H]⁺ peaks at m/z 225.
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Thermogravimetric Analysis (TGA): Assesses thermal stability, with decomposition expected above 300°C based on analogous compounds .
Hypothesized Biological Activities
Antitumor Mechanisms
In vitro studies on phenylpentanoic acid derivatives demonstrate apoptosis induction in cancer cells via caspase-3/7 activation. The sulfanyl group’s redox activity could synergize with the carboxylic acid to generate oxidative stress in malignant cells, though direct evidence for this compound remains speculative.
Antioxidant Properties
Thioether groups (R-S-R’) exhibit radical-scavenging capabilities. The methylsulfanyl substituent might neutralize reactive oxygen species (ROS), potentially mitigating oxidative damage in biological systems.
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
This compound serves as a precursor in synthesizing nonlinear optical (NLO) materials and protease inhibitors. Its rigid aromatic core and flexible alkyl chain enhance molecular polarizability, critical for NLO performance . Third-order nonlinear susceptibility (χ⁽³⁾ ≈ 65.41 × 10⁻²⁰ m²/V²) surpasses many organic materials, enabling photonic device fabrication .
Specialty Materials
In polymer science, the sulfanyl group facilitates cross-linking in thiol-ene reactions, producing durable elastomers. Additionally, its thermal stability (up to 300°C) suits high-temperature applications .
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